Tasumatrol K
Description
Tasumatrol K is a taxane-derived diterpenoid isolated from Taxus sumatrana, an endemic yew species in Southeast Asia . Structurally, it belongs to the tasumatrol family, characterized by a 6/8/6 tricyclic core with varying oxygenated functional groups. The compound has garnered attention for its cytotoxic properties, demonstrating activity against multiple cancer cell lines, including HELA (cervix adenocarcinoma), DLD-1 (colorectal adenocarcinoma), and Med (medulloblastoma) cells . Its mechanism of action is hypothesized to involve microtubule stabilization, akin to paclitaxel, though specific binding interactions remain under investigation.
Properties
Molecular Formula |
C29H44O8 |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
[(1S,2S,3S,5S,8S,10S,14S)-2,10-diacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C29H44O8/c1-14-12-21(37-27(34)15(2)17(4)30)25-26(36-19(6)32)24-16(3)20(33)10-11-29(24,9)13-22(35-18(5)31)23(14)28(25,7)8/h15,17,20-22,24-26,30,33H,3,10-13H2,1-2,4-9H3/t15-,17+,20+,21+,22+,24+,25+,26+,29+/m1/s1 |
InChI Key |
NYZTVYMLRZLUBV-UOIGVGIGSA-N |
Isomeric SMILES |
CC1=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)[C@H](C1)OC(=O)[C@H](C)[C@H](C)O)OC(=O)C)O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C(C)C(C)O)OC(=O)C)O)C)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Taxanes
Tasumatrol K shares a taxane skeleton but differs in functionalization compared to other tasumatrols and taxoids:
Table 1: Structural Features of this compound and Analogues
| Compound | Core Skeleton | Key Functional Groups | Source Plant |
|---|---|---|---|
| This compound | 6/8/6 tricyclic taxane | 5α-hydroxy, 10-oxo, 9-keto | Taxus sumatrana |
| Tasumatrol B | 6/8/6 tricyclic taxane | 2α,7α,13α-triacetoxy substitutions | Taxus wallichiana |
| Tasumatrol F | 6/8/6 tricyclic taxane | 4,20-epoxide, 7β-acetoxy | Taxus sumatrana |
| Tasumatrol Q | 4,5-acetylbenzoate derivative | Unique 1,3-dioxane ring | Taxus sumatrana |
| Paclitaxel | 6/8/6 tricyclic taxane | 10-deacetylbaccatin III backbone | Taxus brevifolia |
Structural data for this compound and its analogs were elucidated via NMR spectroscopy and mass spectrometry, as detailed in studies on Taxus sumatrana . Notably, Tasumatrol Q’s 1,3-dioxane ring distinguishes it from other tasumatrols, suggesting divergent biosynthetic pathways .
Functional Comparison: Cytotoxic and Pharmacological Activities
Table 2: Cytotoxic Activity of this compound and Related Compounds
This compound exhibits superior cytotoxicity against HELA and DLD-1 cells compared to Tasumatrol F and I, though its potency is lower than paclitaxel . In contrast, Tasumatrol B, isolated from Taxus wallichiana, lacks significant cytotoxicity but shows marked analgesic and anti-inflammatory effects in acetic acid-induced writhing models . This functional divergence underscores the impact of structural modifications on bioactivity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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